

ATTO 610 NHS-ester storage and stability conditions

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Compound of Interest

Compound Name: ATTO 610 NHS-ester

Cat. No.: B1257883

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An In-depth Technical Guide to the Storage and Stability of **ATTO 610 NHS-ester**

For researchers, scientists, and professionals in drug development utilizing **ATTO 610 NHS-ester** for fluorescent labeling, a comprehensive understanding of its storage and stability is paramount to ensure experimental success and reproducibility. This guide provides a detailed overview of the core principles and conditions for maintaining the integrity and reactivity of this valuable reagent.

Core Storage and Stability Parameters

ATTO 610 NHS-ester is a reactive molecule susceptible to degradation if not handled and stored correctly. The primary factors influencing its stability are temperature, light, and moisture. Adherence to the recommended guidelines is critical for preserving its labeling efficiency.

Quantitative Storage and Stability Data

The following tables summarize the key quantitative data for the storage and stability of **ATTO 610 NHS-ester** in its solid form and as a stock solution.

Table 1: Storage and Stability of Solid **ATTO 610 NHS-ester**

Parameter	Condition	Shelf Life	Source
Storage Temperature	≤ -20°C	At least 3 years	[1][2][3]
Light Exposure	Must be protected from light	Not specified	[1][2][3][4]
Moisture	Must be protected from moisture	Not specified	[1][2][3]

Table 2: Storage and Stability of **ATTO 610 NHS-ester** Stock Solutions

Parameter	Condition	Stability	Source
Recommended Solvents	Anhydrous, amine-free DMSO, DMF, or acetonitrile	Limited stability; dependent on solvent quality and moisture exposure. Should be prepared fresh.	[2][3][4]
Storage Temperature	-20°C	Stable for a "long period of time" when frozen and protected from light, though fresh preparation is advised.	[1][5]
Light Exposure	Must be protected from light	Not specified	[1][4][5]
pH Sensitivity (of dye)	Stable up to pH 8.0-8.5; slowly degrades at higher pH.	Not applicable to stock solution, but critical for labeling reactions and conjugate stability.	[2][4][6]

Experimental Protocols

Accurate and reproducible labeling with **ATTO 610 NHS-ester** relies on carefully executed experimental protocols. Below are methodologies for key applications.

Protein Labeling Protocol

This protocol outlines the general steps for conjugating **ATTO 610 NHS-ester** to proteins.

- **Protein Preparation:** Dissolve the protein in a bicarbonate buffer (0.1 M, pH 8.3) at a concentration of approximately 2 mg/mL.^[4] It is crucial that the protein solution is free from amine-containing substances such as Tris, glycine, or ammonium salts, as these will compete with the protein for reaction with the NHS-ester.^{[1][4]} If the protein is in a buffer containing amines, it should be dialyzed against a suitable buffer like PBS.^[4]
- **Dye Solution Preparation:** Immediately before use, dissolve the **ATTO 610 NHS-ester** in an anhydrous and amine-free solvent such as DMF or DMSO to a concentration of about 2 mg/mL.^{[2][4]}
- **Conjugation Reaction:** Add a molar excess of the reactive dye solution to the protein solution. A common starting point is a twofold molar excess.^[4] The optimal dye-to-protein ratio may need to be determined empirically for each specific protein. The reaction is typically incubated for 30 to 60 minutes at room temperature with constant stirring.^[4]
- **Purification of the Conjugate:** The labeled protein can be separated from unreacted dye using gel permeation chromatography (e.g., Sephadex G-25) or through extensive dialysis.^{[1][4]}

Oligonucleotide Labeling Protocol

This protocol provides a general method for labeling amino-modified oligonucleotides.

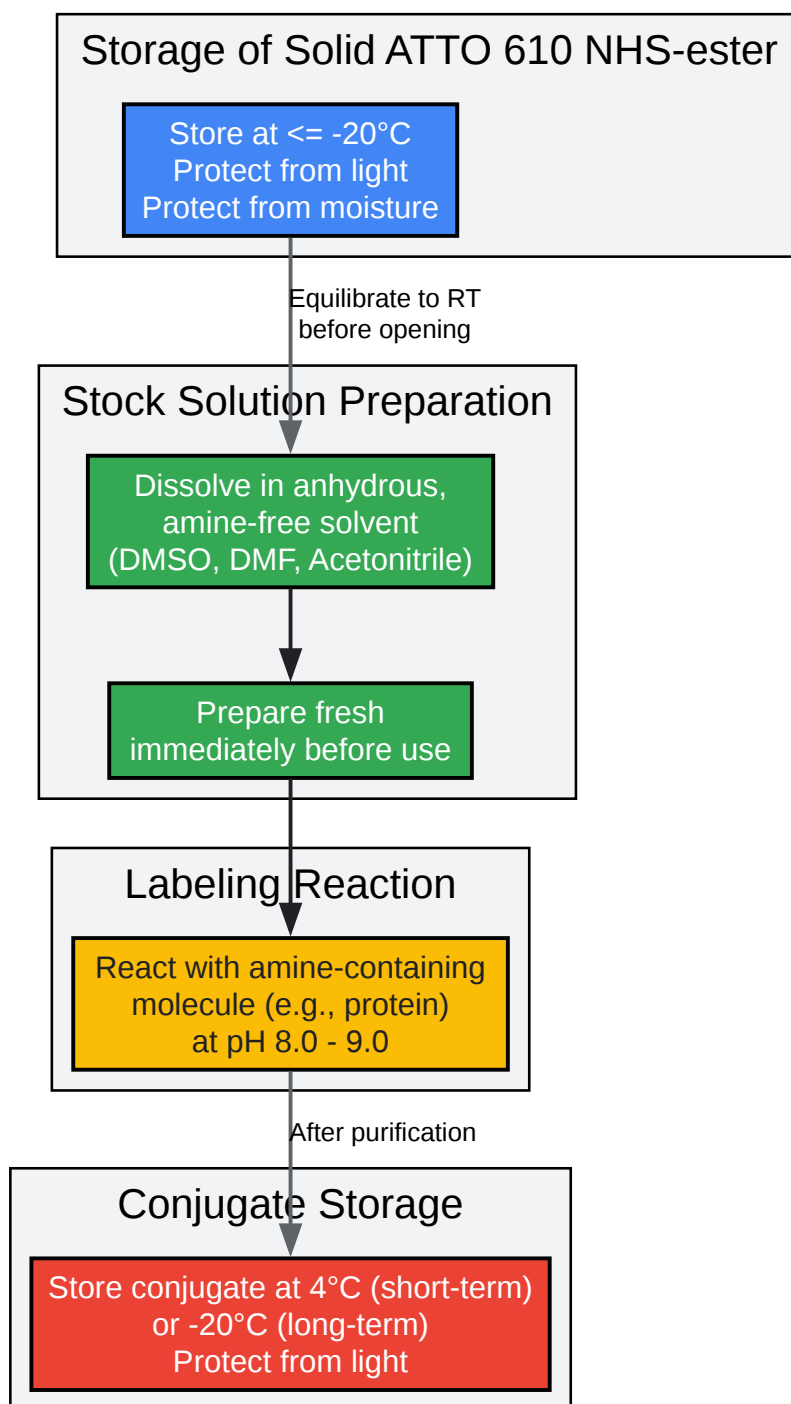
- **Oligonucleotide Preparation:** Prepare a 0.1 mM solution of the amino-modified oligonucleotide in a carbonate buffer (0.2 M, pH 8-9).^[4]
- **Dye Solution Preparation:** Prepare a 5 mg/mL solution of **ATTO 610 NHS-ester** in anhydrous DMF.^[4]
- **Conjugation Reaction:** Add the oligonucleotide solution to the dye solution and incubate at room temperature for 2 hours with shaking.^[4] For longer reaction times, it is recommended

to lower the pH to 7-7.5 to minimize hydrolysis of the NHS-ester.[4]

- Purification: The labeled oligonucleotide can be purified from the free dye using gel filtration or reversed-phase HPLC.[4]

Visualized Workflows and Relationships

Diagrams can aid in understanding the critical workflows and relationships in handling and using **ATTO 610 NHS-ester**.



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Caption: Workflow for the storage, preparation, and use of **ATTO 610 NHS-ester**.



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Caption: Signaling pathway of the **ATTO 610 NHS-ester** conjugation reaction.

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